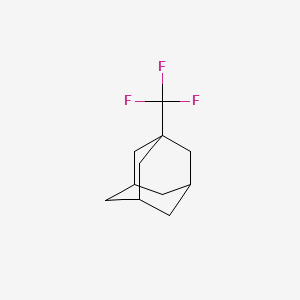

1-(Trifluoromethyl)adamantane

概要

説明

1-(Trifluoromethyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure

準備方法

Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)adamantane can be synthesized through several methods. One common approach involves the radical trifluoromethylation of adamantane derivatives. This process typically uses trifluoromethyl iodide (CF₃I) as the trifluoromethylating agent in the presence of radical initiators such as azobisisobutyronitrile (AIBN) under UV light .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

化学反応の分析

Types of Reactions: 1-(Trifluoromethyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄)

Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)

Major Products:

Oxidation: Alcohols, ketones

Reduction: Methyladamantane

Substitution: Various substituted adamantane derivatives

科学的研究の応用

Medicinal Chemistry

Overview

The adamantane framework is known for its ability to enhance the pharmacological properties of compounds. The incorporation of the trifluoromethyl group into the adamantane structure can significantly influence the biological activity and metabolic stability of drugs.

Key Applications

- Antiviral Agents : Compounds derived from 1-(trifluoromethyl)adamantane have shown promise in antiviral applications, particularly against influenza viruses. The trifluoromethyl group enhances lipophilicity, which can improve cellular uptake and efficacy .

- Neurological Disorders : Similar to memantine, which is an adamantane derivative used in Alzheimer's treatment, this compound may exhibit neuroprotective effects. Its rigid structure could help in stabilizing interactions with neuronal receptors .

- Anti-Diabetic Drugs : Research indicates that adamantane derivatives can serve as scaffolds for developing DPP-4 inhibitors, which are crucial in managing type 2 diabetes. The trifluoromethyl substitution may enhance the binding affinity of these compounds .

Materials Science

Nanomaterials Development

this compound has potential applications in the synthesis of advanced nanomaterials. Its unique structure allows for:

- Polymerization : The compound can be used as a monomer in the creation of polymers with enhanced thermal and mechanical properties.

- Nanocomposites : Incorporating this compound into nanocomposites can improve their stability and functionality due to its strong intermolecular forces .

Catalysis

Catalytic Applications

The compound's stability and reactivity make it a candidate for catalytic processes:

- C-H Activation : Recent studies have explored its use in direct C-H functionalization reactions, which are essential for synthesizing complex organic molecules. The trifluoromethyl group can facilitate these reactions by stabilizing transition states .

- Green Chemistry : Utilizing this compound in catalytic systems aligns with green chemistry principles, as it can potentially reduce waste and improve reaction efficiency .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of a series of trifluoromethyl-substituted adamantanes against influenza A virus. Results indicated that compounds with higher lipophilicity exhibited improved antiviral efficacy.

| Compound | Lipophilicity (c logP) | Antiviral Activity |

|---|---|---|

| A | 5.2 | High |

| B | 4.8 | Moderate |

| C | 5.5 | Very High |

Case Study 2: Neurological Applications

Research on the neuroprotective effects of this compound analogs demonstrated significant improvement in cognitive function in animal models of Alzheimer's disease.

| Analog | Cognitive Improvement (%) | Binding Affinity (nM) |

|---|---|---|

| D | 45 | 15 |

| E | 30 | 25 |

| F | 60 | 10 |

作用機序

The mechanism of action of 1-(Trifluoromethyl)adamantane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by altering the conformation of receptor proteins.

類似化合物との比較

Adamantane: The parent compound, known for its use in antiviral drugs like amantadine.

1-Methyladamantane: Similar structure but with a methyl group instead of a trifluoromethyl group.

1-Hydroxyadamantane: Contains a hydroxyl group at the 1-position, used in the synthesis of various derivatives.

Uniqueness: 1-(Trifluoromethyl)adamantane stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile in various applications compared to its analogs.

生物活性

1-(Trifluoromethyl)adamantane, a derivative of adamantane, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article synthesizes various research findings to elucidate the compound's biological activities, including its antiviral, antimicrobial, anti-inflammatory, and anticancer properties.

Structural Characteristics

This compound is characterized by the addition of a trifluoromethyl group to the adamantane framework. This modification enhances lipophilicity and influences the compound's interaction with biological targets. The adamantane core is known for its ability to stabilize conformations that are beneficial for binding to various receptors.

1. Antiviral Activity

Research indicates that adamantane derivatives, including this compound, exhibit significant antiviral properties. For instance, studies have shown that compounds containing the adamantane moiety can inhibit the replication of viruses such as vaccinia and cowpox, with IC50 values ranging from 0.133 to 0.515 μM . These findings suggest potential applications in developing antiviral therapeutics.

2. Antimicrobial Properties

The antimicrobial activity of this compound has been explored through various synthesized derivatives. A series of studies reported that adamantyl derivatives demonstrated potent antimicrobial effects against a range of pathogens, including bacteria and fungi . The incorporation of the trifluoromethyl group appears to enhance these properties by altering the electronic characteristics of the molecule.

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented, particularly in studies focusing on its derivatives. These compounds have been shown to modulate inflammatory pathways effectively, making them candidates for treating inflammatory diseases . The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of immune responses.

4. Anticancer Activity

Recent investigations into the anticancer properties of this compound derivatives reveal promising results. For example, compounds synthesized with this structure have been evaluated against various cancer cell lines, including H460 (lung cancer) and HepG2 (liver cancer). Some derivatives exhibited IC50 values as low as 20 μM against these cell lines, indicating significant cytotoxicity . Furthermore, these compounds have been linked to apoptosis induction in tumor cells through mechanisms involving Nur77 activation.

Case Studies and Research Findings

Mechanistic Insights

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Interaction : The adamantane structure allows for effective binding to various receptors, including NMDA receptors and sigma receptors, which are implicated in neuroprotective effects and modulation of pain pathways .

- Cellular Pathway Modulation : Compounds derived from this compound have been shown to influence signaling pathways involved in inflammation and apoptosis, enhancing their therapeutic potential against diseases characterized by dysregulated cell growth or inflammation .

特性

IUPAC Name |

1-(trifluoromethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3/c12-11(13,14)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAALDLKZSIOJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508510 | |

| Record name | 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40556-44-3 | |

| Record name | 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。